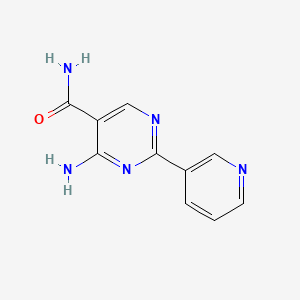

4-Amino-2-(pyridin-3-yl)pyrimidin-5-carboxamid

Übersicht

Beschreibung

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C10H9N5O and its molecular weight is 215.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebshemmende Mittel

Die Verbindung wurde bei der Entwicklung und Synthese neuartiger Krebshemmer eingesetzt, die auf Nur77 abzielen, ein Protein, das an der Apoptose beteiligt ist. Derivate dieser Verbindung haben eine gute Wirksamkeit gegen Leberkrebszelllinien und andere Arten von Krebszellen gezeigt, wobei die Toxizität im Vergleich zu anderen Verbindungen geringer ist . Dies deutet auf sein Potenzial als Therapeutikum bei der Krebsbehandlung hin.

Entzündungshemmende Aktivitäten

Pyrimidinderivate, darunter 4-Amino-2-(pyridin-3-yl)pyrimidin-5-carboxamid, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie haben eine hemmende Wirkung auf die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase und Tumornekrosefaktor-α gezeigt . Dies deutet auf ihre Verwendung bei der Entwicklung neuer entzündungshemmender Medikamente hin.

HIV-Behandlungsforschung

Die Verbindung hat biochemische und physiologische Wirkungen, die sie für die HIV-Behandlungsforschung interessant machen. Ihre Beziehung zu Etravirin, einem bekannten HIV-Reverse-Transkriptase-Inhibitor, positioniert sie als einen potenziellen Kandidaten für die Untersuchung neuer Behandlungen für HIV.

Korrosionsinhibition

In der Materialwissenschaft wurde diese Verbindung bei der Synthese von Komplexen eingesetzt, die als Korrosionsinhibitoren verwendet werden. Diese Inhibitoren haben bei niedrigen Konzentrationen eine hohe Effizienz von bis zu 99 % gezeigt, was für den Schutz von Metallen und Legierungen vor Korrosion von Bedeutung ist .

Antibakterielle Anwendungen

Die synthetisierten Komplexe, die This compound enthalten, wurden als antibakterielle Aktivatoren bewertet. Sie haben eine Hemmung gegen Bakterien wie E. coli und Bacillus spp. gezeigt, was auf ihre potenzielle Verwendung bei antibakteriellen Behandlungen hindeutet .

Synthese von Nilotinib

Diese Verbindung dient als Zwischenprodukt bei der Synthese von Nilotinib, einem selektiven Tyrosinkinase-Rezeptor-Inhibitor, der bei der Therapie der chronischen myeloischen Leukämie eingesetzt wird . Seine Rolle im Syntheseprozess ist entscheidend für die Herstellung dieses wichtigen Medikaments.

Wirkmechanismus

Target of Action

The primary target of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is Nur77, a member of the nuclear receptor family of intracellular transcription factors . Nur77 plays a crucial role in the regulation of several biological processes, including inflammation, apoptosis, and cancer .

Mode of Action

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide interacts with Nur77 by binding to it . This interaction induces Nur77-mitochondrial targeting, which leads to Nur77-dependent apoptosis .

Biochemical Pathways

The interaction of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide with Nur77 affects the Nur77 signaling pathway . The compound’s induction of Nur77-mitochondrial targeting leads to the activation of the apoptosis pathway, resulting in cell death .

Pharmacokinetics

It is noted that the compound has good in vivo safety , suggesting favorable pharmacokinetic properties.

Result of Action

The result of the action of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anti-cancer activity . Notably, it has been found to have good in vivo safety and anti-hepatocellular carcinoma activity .

Biochemische Analyse

Biochemical Properties

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide participates in several biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular activities. The compound’s pyrimidine ring allows it to mimic natural substrates, thereby influencing enzyme activity. Additionally, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, altering their conformation and activity .

Cellular Effects

The effects of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involving the Nur77 receptor, a nuclear receptor involved in apoptosis and cell proliferation . The compound can modulate gene expression by binding to specific DNA sequences, thereby affecting cellular metabolism and function. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide exerts its effects through several mechanisms. It binds to the Nur77 receptor, promoting its translocation to the mitochondria, where it induces apoptosis by interacting with Bcl-2 family proteins . The compound also inhibits certain kinases, leading to the suppression of downstream signaling pathways involved in cell survival and proliferation. Additionally, it can alter gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by conjugation reactions, leading to their excretion. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is critical for its activity. The compound has been observed to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins . Additionally, it can be found in the nucleus, where it influences gene expression by binding to DNA and transcription factors. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Biologische Aktivität

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, including protein kinase B (Akt), which plays a crucial role in cell survival and proliferation. Inhibition of Akt can lead to reduced tumor growth in vivo .

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. It has demonstrated significant cytotoxicity against human prostate cancer and melanoma cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-Amino-2-(pyridin-3-yl)pyrimidine derivatives is critical for optimizing their biological activity. Research has shown that modifications to the pyridine and pyrimidine rings can significantly affect potency and selectivity against various targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Increased binding affinity to target enzymes |

| Variation in carboxamide group | Enhanced solubility and bioavailability |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of 4-Amino-2-(pyridin-3-yl)pyrimidine derivatives on human prostate cancer cells (HTB-81) and mouse melanoma cells (B16). The findings indicated that certain derivatives exhibited EC50 values as low as 0.06 µM, highlighting their potential as effective anticancer agents .

- Kinase Inhibition : Another investigation focused on the compound's ability to inhibit Akt signaling. The results showed that it could effectively block phosphorylation events critical for cancer cell survival, leading to decreased tumor growth in xenograft models .

- Selectivity Profile : In a comprehensive SAR study, various analogs were synthesized to assess their selectivity for different kinases. Some compounds demonstrated up to 150-fold selectivity for Akt over related kinases, suggesting that structural modifications can lead to more targeted therapies .

Eigenschaften

IUPAC Name |

4-amino-2-pyridin-3-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O/c11-8-7(9(12)16)5-14-10(15-8)6-2-1-3-13-4-6/h1-5H,(H2,12,16)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQBPBQSYXGDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.